Daclatasvir RSSR Isomer-d6 is a stable isotope-labeled analog of Daclatasvir, a well-known direct-acting antiviral agent primarily used in the treatment of chronic hepatitis C virus infections. This compound belongs to a class of antiviral drugs that target specific viral proteins crucial for the replication of the hepatitis C virus. The RSSR isomer specifically refers to the stereochemistry of the molecule, which can influence its biological activity and pharmacokinetics.
Daclatasvir RSSR Isomer-d6 is classified as a pharmaceutical compound and is part of the broader category of antiviral agents. It is derived from Daclatasvir, which has been extensively studied and utilized in clinical settings. The compound's isotope-labeled form is particularly valuable in pharmacokinetic studies, allowing researchers to trace its behavior in biological systems without interference from non-labeled compounds. This classification underscores its relevance in both therapeutic applications and scientific research.
The synthesis of Daclatasvir RSSR Isomer-d6 typically involves several steps that include:
The technical details of these methods often involve optimizing reaction conditions (temperature, solvent, catalysts) to enhance yield and selectivity towards the RSSR isomer.
Daclatasvir RSSR Isomer-d6 has a complex molecular structure characterized by multiple functional groups that confer its antiviral properties. The molecular formula for Daclatasvir is C_22H_24N_2O_3S, and for the RSSR isomer-d6, it includes six deuterium atoms replacing hydrogen atoms at specific positions.
Daclatasvir RSSR Isomer-d6 participates in various chemical reactions that are critical for its function as an antiviral agent:
These reactions are fundamental to understanding both its mechanism of action and potential applications in drug formulation.
The mechanism of action for Daclatasvir RSSR Isomer-d6 involves:
Data from clinical trials indicate that Daclatasvir exhibits potent antiviral activity across various hepatitis C genotypes .
Daclatasvir RSSR Isomer-d6 possesses several notable physical and chemical properties:
Analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are routinely employed to confirm these properties.
Daclatasvir RSSR Isomer-d6 has several important applications in scientific research:
Daclatasvir RSSR Isomer-d6 has the molecular formula C₄₀H₄₄D₆N₈O₆ and a molecular weight of 744.91 g/mol. The deuterium atoms are incorporated as two trideuteriomethyl (–OCD₃) groups within the carbamate moieties, replacing hydrogen atoms at these positions. This modification creates a distinct mass signature without altering the core structure or electronic properties of the molecule. The systematic IUPAC name is:trideuteriomethyl N-[(2R)-3-methyl-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2R)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate [1] [2] [7].
The structural integrity of the parent compound is preserved, featuring:
Table 1: Key Chemical Identifiers of Daclatasvir RSSR Isomer-d6
Property | Specification |
---|---|
CAS Number | 1009107-27-0 |
Molecular Formula | C₄₀H₄₄D₆N₈O₆ |
Molecular Weight | 744.91 g/mol |
Deuterium Positions | Two –OCD₃ groups (carbamate moieties) |
Isomeric Configuration | RSSR |
Parent Compound (Non-d6) | Daclatasvir (C₄₀H₅₀N₈O₆; MW 738.88 g/mol) |
The RSSR designation specifies the absolute configuration at four chiral centers within the molecule: two carbon atoms in the valine residues and two in the pyrrolidine rings. Stereochemistry is critical for target binding, as NS5A inhibition requires precise three-dimensional alignment with the viral protein's dimeric interface. Studies comparing daclatasvir stereoisomers reveal that the RSSR configuration exhibits distinct target affinity compared to the therapeutic RRRR isomer:
Despite reduced anti-HCV activity, the RSSR isomer retains research utility:
Table 2: Comparative Properties of Daclatasvir Stereoisomers
Property | RSSR Isomer-d6 | RRRR Isomer (Therapeutic) |
---|---|---|
Configuration | (2R,2'R,2''S,2'''R) | (2R,2'R,2''R,2'''R) |
Anti-HCV Potency (EC₅₀) | Micromolar range | Picomolar range (9-146 pM) |
Primary Research Use | Metabolic tracer | Therapeutic agent |
NS5A Binding Affinity | Moderate | High |
Deuterated Version | Available (d6) | Available (d6) |
Deuterium incorporation at the methoxy groups leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C–D) bond (vs. C–H) potentially alters metabolic pathways. This manifests in two key research applications:
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 111818-57-6
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7